Fluoromethanol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluoromethanol can be synthesized through several methods. One common method involves the reduction of ethyl fluoroformate or formyl fluoride with lithium aluminium hydride (LiAlH4) . Another method includes the reaction of formaldehyde with anhydrous hydrogen fluoride (aHF) under controlled conditions .
Industrial Production Methods: While this compound is not widely produced on an industrial scale, its synthesis in laboratory settings provides valuable insights into the preparation of other fluorinated compounds. The use of anhydrous hydrogen fluoride and formaldehyde is a notable method for obtaining relatively pure samples of this compound .
Chemical Reactions Analysis
Types of Reactions: Fluoromethanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to formyl fluoride or other fluorinated aldehydes.
Reduction: Reduction reactions can convert this compound to methanol.
Substitution: this compound can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed.
Major Products Formed:
Oxidation: Formyl fluoride and other fluorinated aldehydes.
Reduction: Methanol.
Substitution: Various substituted methanol derivatives depending on the nucleophile used.
Scientific Research Applications
Fluoromethanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: this compound derivatives are studied for their potential biological activities.
Medicine: Research is ongoing into the use of this compound derivatives in pharmaceuticals.
Mechanism of Action
The mechanism by which fluoromethanol exerts its effects involves interactions with various molecular targets. The presence of the fluorine atom can significantly alter the compound’s reactivity and interactions with biological molecules. This compound can inhibit certain enzymes or interact with cellular membranes, affecting their function and stability .
Comparison with Similar Compounds
Methanol (CH3OH): The non-fluorinated analog of fluoromethanol.
Trithis compound (CF3OH): A compound where all three hydrogen atoms in methanol are replaced by fluorine atoms.
Fluoroethanol (C2H5FO): A similar compound with an additional carbon atom.
Uniqueness: this compound is unique due to the presence of a single fluorine atom, which imparts distinct chemical and physical properties compared to methanol and other fluorinated alcohols. The fluorine atom increases the compound’s reactivity and can influence its interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
fluoromethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3FO/c2-1-3/h3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWXXXHAQBWSPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592010 | |
Record name | Fluoromethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
50.032 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
420-03-1 | |
Record name | Methanol, fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=420-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluoromethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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